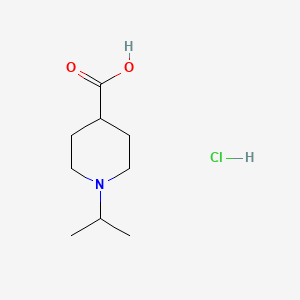

(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

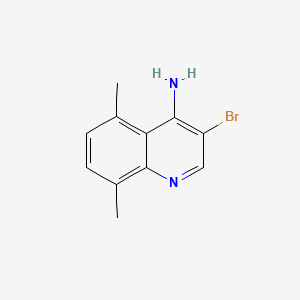

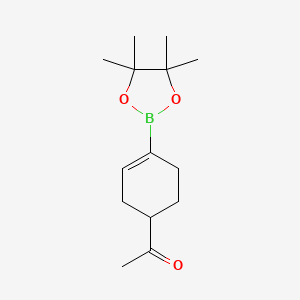

“®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride” is a derivative of the amino acid lysine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . This compound could potentially be used in peptide synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, Boc-protected amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would include a hexanoate backbone with an amino group at the 2-position and a Boc-protected amino group at the 6-position . The ethyl group would be attached to the carboxyl end of the hexanoate backbone .Chemical Reactions Analysis

In general, Boc-protected amino acids can participate in peptide bond formation reactions. The Boc group can be removed under acidic conditions, revealing the free amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its Boc-protected amino group and its ethyl ester group .科学的研究の応用

Biodegradation and Environmental Impact

The study of biodegradation processes, particularly for compounds like ethyl tert-butyl ether (ETBE) which shares functional groups with the target compound, highlights microbial pathways capable of breaking down ether bonds. Such research indicates potential environmental implications and bioremediation strategies for related compounds, pointing towards the importance of understanding microbial degradation pathways in soil and groundwater for ether-containing chemicals (Thornton et al., 2020).

Chemical Synthesis and Applications

Research in chemical synthesis and applications focuses on the creation and manipulation of compounds for various uses. For example, hydrophilic interaction chromatography (HILIC) utilizes the polarity of compounds for separation and analysis, suggesting that knowledge of the chemical properties of substances like "(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride" could be relevant for improving analytical techniques in pharmacology and biochemistry (Jandera, 2011).

Antioxidant Evaluation and Medicinal Chemistry

The study of flavonoids and their hepatoprotective and nephroprotective activities, such as chrysin, illustrates the intersection of chemical synthesis with biomedical applications. This research area explores the potential health benefits and mechanisms of action of compounds, suggesting a framework for investigating the health-related applications of similar compounds (Pingili et al., 2019).

Safety And Hazards

特性

IUPAC Name |

ethyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOLDMVDYLWBST-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)